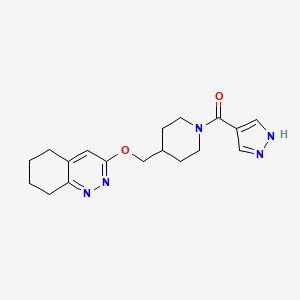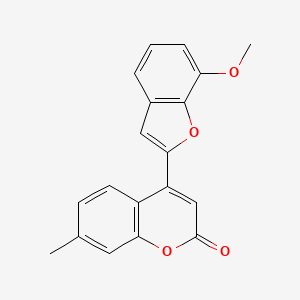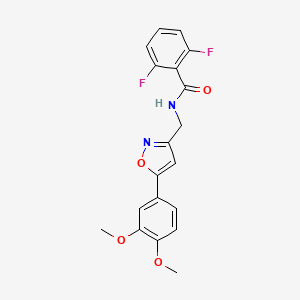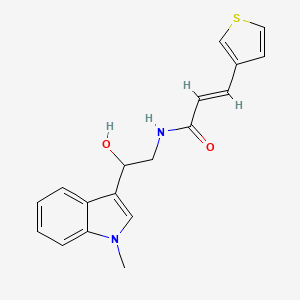![molecular formula C13H21NO4 B2700512 2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid CAS No. 1807940-17-5](/img/structure/B2700512.png)
2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a carboxylic acid derivative with a complex structure. It contains a cyclopenta[c]pyrrole ring, which is a type of heterocyclic compound . The compound also has a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-11-7-5-4-6-8-15(11,10-16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) . This indicates that the compound has a molecular weight of 269.3 and contains 15 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 269.3 . As a carboxylic acid derivative, it is likely to be polar and may have some degree of solubility in water .科学的研究の応用
Synthesis and Structural Analysis
Tert-butyl esters, including compounds structurally related to 2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, are valuable in organic synthesis for protecting carboxylic acids. For instance, the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate showcase the utility of tert-butyl groups in stabilizing complex molecules and facilitating structural studies via X-ray diffraction, highlighting the importance of such groups in the synthesis of bioactive molecules (Naveen et al., 2007).
Medicinal Chemistry and Drug Design
The tert-butyl group and pyrrole derivatives play significant roles in medicinal chemistry. For example, CYP2C8- and CYP3A-mediated metabolism studies of certain prostaglandin E2 agonists reveal how modifications in the tert-butyl moiety can affect drug metabolism and potency. Such studies are crucial for the design of new therapeutics with optimized pharmacokinetic profiles (Prakash et al., 2008).
Advanced Materials and Nanotechnology
Research on the functionalization and surface modification of nanomaterials often involves the use of carboxylic acid groups for attaching bioactive molecules or enhancing material compatibility with biological systems. An innovative approach to increasing carboxylic acid content on nanodiamond surfaces demonstrates the broad applicability of carboxylic acid functional groups in creating highly functionalized materials for biotechnology applications (Shenoy et al., 2022).
Supramolecular Chemistry
The study of molecular self-assembly and supramolecular structures often employs cyclic and acyclic carboxylic acids due to their ability to form hydrogen bonds and other non-covalent interactions. Research on the conformational switching and coordination properties of p-tert-butylcalix[6]arene hexacarboxylic acid with metal ions provides insight into the design of molecular receptors and sensors (Adhikari et al., 2014).
Safety and Hazards
特性
IUPAC Name |
(3aS,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-5-4-6-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUNPDQAOUQRMY-NOZJJQNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC[C@]2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2700430.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2700432.png)
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2700434.png)

![2-(2-(3-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2700437.png)
![2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2700438.png)
![4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B2700441.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2700442.png)




![6-[(4-Chlorophenyl)methyl]-8-(3,4-dimethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2700449.png)
